ACE Inhibitory Potency: 1''-epi-Perindopril (1''R)- Exhibits ~35-Fold Lower Potency Than Perindoprilat
In vitro ACE inhibition assays demonstrate that 1''-epi-perindopril (1''R)- (measured as the free acid) exhibits an IC50 of 56.23 nM against human ACE [1]. In contrast, the active metabolite perindoprilat (S-9780) exhibits an IC50 range of 1.05–3.2 nM across multiple validated assays . This represents an approximately 18- to 53-fold reduction in potency attributable exclusively to the stereochemical inversion at the 1''-position. Notably, among the 32 stereoisomers synthesized by Vincent et al., only four (including perindoprilat) achieved nanomolar-range IC50 values, while four additional stereoisomers (including the 1''-epimer) exhibited approximately 10-fold lower activity [2].
| Evidence Dimension | ACE inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 56.23 nM (free acid) |
| Comparator Or Baseline | Perindoprilat: 1.05–3.2 nM |
| Quantified Difference | Approximately 18- to 53-fold less potent |
| Conditions | In vitro ACE inhibition assay; human ACE |
Why This Matters
This ~35-fold potency differential confirms that 1''-epi-perindopril (1''R)- is unsuitable as a therapeutic substitute and must be strictly controlled as an impurity in perindopril API, justifying its procurement as a dedicated analytical reference standard rather than a pharmacological tool.
- [1] TargetMine/TargetCentral. Activity report for CHEMBL77446 (1''-epi-perindopril). Inhibitory activity against angiotensin converting enzyme (ACE). IC50 = 56.23 nM. View Source
- [2] Vincent M, Marchand B, Remond G, et al. Synthesis and ACE inhibitory activity of the stereoisomers of perindopril (S 9490) and perindoprilate (S 9780). Drug Des Discov. 1992;9(1):11-28. PMID: 1457697. View Source
